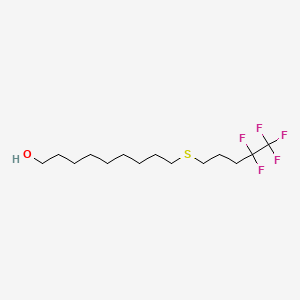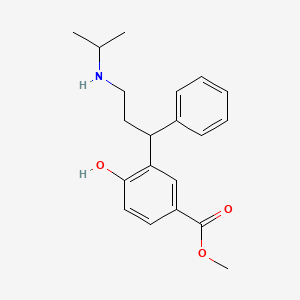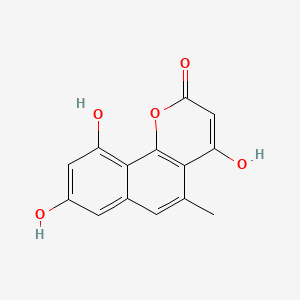
Pannorin
Descripción general
Descripción
Pannorin is a naphthopyrone that has been isolated from various fungi, including Penicillium sp. and Chrysosporium pannorum . It has been found to inhibit 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis .
Synthesis Analysis
This compound has been isolated from a culture broth of Chrysosporium pannorum Ml0539 by solvent extraction, Bio-Gel P-6 column chromatography, and reverse phase HPLC (Silica ODS) . It has also been isolated from Penicillium sp. SG-W3 .Molecular Structure Analysis
The molecular formula of this compound is C14H10O5 . The 1H NMR spectrum displayed three aromatic signals, an olefin signal, a methoxy singlet, one methyl singlet, and a pair of doublets .Chemical Reactions Analysis
The NMR chemical shifts for meta‐coupled aromatic protons indicated the presence of oxygenated substituents on carbons adjacent to these positions .Physical And Chemical Properties Analysis
This compound is a yellow amorphous solid . It is soluble in methanol and ethanol but not in water .Aplicaciones Científicas De Investigación
Pannorin as an Inhibitor of HMG-CoA Reductase
This compound, a compound isolated from Chrysosporium pannorum, has been identified as a potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme plays a crucial role in cholesterol synthesis. This compound showed the ability to inhibit HMG-CoA reductase and in vitro sterol synthesis by 50% at a concentration of 160 µM, making it a subject of interest for cholesterol management and potential therapeutic applications in related diseases (Ogawa et al., 1991).
This compound as a GSK-3β Inhibitor
This compound has also been reported as a promising inhibitor of glycogen-synthase-kinase 3β (GSK-3β), an enzyme involved in the signaling pathways of several diseases including type 2 diabetes, neurological disorders, and cancer. The compound demonstrated sub-μM IC50 values, suggesting its potential as a drug candidate for treating a broad range of diseases. This finding is significant given the pivotal role of GSK-3β in various pathological processes (Wiese et al., 2016).
This compound C and Antibacterial Activity
A derivative of this compound, this compound C, isolated from the endophytic fungus Aspergillus cristatus, has exhibited weak antibacterial activity against Staphylococcus aureus. This suggests potential applications of this compound derivatives in developing new antibacterial agents, although further research is needed to understand its full potential and mechanism of action (Wu et al., 2021).
Mecanismo De Acción
Propiedades
IUPAC Name |
4,8,10-trihydroxy-5-methylbenzo[h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-6-2-7-3-8(15)4-9(16)13(7)14-12(6)10(17)5-11(18)19-14/h2-5,15-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYCWSZWYNTGEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C3=C1C(=CC(=O)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160035 | |
| Record name | Pannorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137023-81-5 | |
| Record name | Pannorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137023-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pannorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137023815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pannorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary mechanism of action of pannorin?
A1: this compound acts as an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase [, ]. This enzyme catalyzes a rate-limiting step in the biosynthesis of cholesterol. By inhibiting HMG-CoA reductase, this compound effectively reduces cholesterol production within cells [, ].
Q2: What is the chemical structure of this compound and are there any notable structural features?
A2: this compound is characterized as a naphthopyrone, a class of compounds featuring fused naphthalene and pyrone ring systems. Its full chemical name is 4,8,10-trihydroxy-5-methyl-2H-naphtho[1,2-b]pyran-2-one []. This highly oxygenated structure is also observed in other natural products like alternariol and alternariol-9-methylether, which exhibit inhibitory activity against glycogen-synthase-kinase 3β (GSK-3β) [].
Q3: Have any studies investigated the structure-activity relationship (SAR) of this compound or related compounds?
A3: While specific SAR studies focusing on this compound are limited in the provided research, the structural similarity between this compound, alternariol, and alternariol-9-methylether, alongside their shared ability to inhibit enzymes (HMG-CoA reductase and GSK-3β respectively) [, ], suggests that the benzocoumarin core structure may be crucial for their biological activity. Further research is needed to confirm this hypothesis and explore the impact of specific substituents on activity and selectivity.
Q4: What analytical techniques have been employed to characterize and quantify this compound?
A4: The isolation of this compound from fungal cultures typically involves a combination of solvent extraction, chromatographic techniques (Bio-Gel P-6 column chromatography, HPLC), and spectroscopic analyses [, ]. Researchers utilize spectroscopic methods, including but not limited to Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), to elucidate the structure of this compound and its derivatives [, ].
Q5: Beyond cholesterol reduction, have other potential applications of this compound been explored?
A5: Research indicates that this compound, isolated from a marine Penicillium sp., exhibits selective inhibition of monoamine oxidase A (MAO-A) []. MAO-A is an enzyme involved in the breakdown of neurotransmitters, and its selective inhibition is a therapeutic target for conditions like depression and Parkinson's disease. This finding suggests that this compound may have therapeutic potential beyond cholesterol management.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




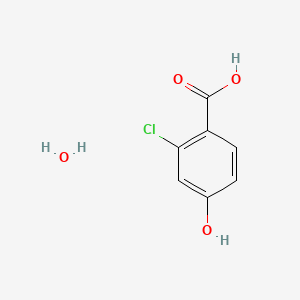

![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)
![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)
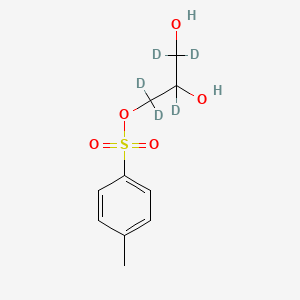
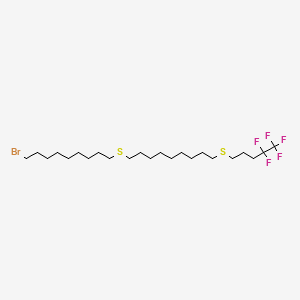
![9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol](/img/structure/B589145.png)
